2-Bromo-1-[4-(propan-2-yl)phenyl]propan-1-one
Description
2-Bromo-1-[4-(propan-2-yl)phenyl]propan-1-one is a brominated arylketone featuring a propan-1-one backbone substituted at the 2-position with a bromine atom and at the 1-position with a 4-(propan-2-yl)phenyl group. Applications of such brominated ketones include serving as intermediates in pharmaceuticals (e.g., Levosimendan synthesis) and UV initiators .
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(4-propan-2-ylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-8(2)10-4-6-11(7-5-10)12(14)9(3)13/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYWGENEHCBKOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C(C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-[4-(propan-2-yl)phenyl]propan-1-one typically involves the bromination of 1-[4-(propan-2-yl)phenyl]propan-1-one. This can be achieved using bromine (Br2) or hydrobromic acid (HBr) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form various derivatives.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), mild heating.
Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, ether), low temperatures.
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (water, acetic acid), room temperature.
Major Products:
- Substituted derivatives (e.g., amines, ethers)
- Alcohols
- Carboxylic acids
Scientific Research Applications
2-Bromo-1-[4-(propan-2-yl)phenyl]propan-1-one is an organic compound belonging to the class of brominated ketones. It has a molecular formula of C12H15BrO and a molecular weight of approximately 241.12432 g/mol. The compound features a bromine atom attached to the first carbon of a propanone group, further substituted with a 4-(propan-2-yl)phenyl group. This configuration enhances its steric and electronic properties, influencing its interaction with biological targets.
Scientific Research Applications
This compound has a wide range of applications in scientific research.
Chemistry this compound is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. The synthesis of this compound typically involves the bromination of 1-[4-(propan-2-yl)phenyl]propan-1-one. This can be achieved using bromine (Br₂) or hydrobromic acid (HBr) in solvents like acetic acid or dichloromethane. The reaction is generally performed at room temperature or slightly elevated temperatures to ensure complete bromination. On an industrial scale, continuous flow reactors may be employed to optimize reaction conditions and improve yields. Advanced purification techniques such as recrystallization and chromatography are utilized to achieve high-purity compounds. Common reagents used in reactions involving the compound include sodium azide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.
Biology It is investigated for its potential biological activities, including antimicrobial activity. Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial domains. Its structural attributes may enhance its interaction with biological targets, leading to inhibition or activation of specific pathways. The compound's effectiveness is influenced by environmental factors such as pH and temperature, which can affect its stability and bioactivity.
Medicine It is explored as a precursor for the development of new therapeutic agents.
Industry It is utilized in the production of specialty chemicals and materials.
This compound has garnered interest in various biological research fields, particularly for its potential antimicrobial and anticancer activities. The compound features a bromine atom attached to the first carbon of a propanone group, further substituted with a 4-(propan-2-yl)phenyl group. This configuration enhances its steric and electronic properties, influencing its interaction with biological targets. The interaction studies of this compound focus on its binding affinity with various molecular targets. The presence of the bromine atom and the propan-2-yl group enhances its reactivity and potential biological activity. These interactions are crucial for understanding its mechanism of action in biological systems.
Anticancer Activity
Mechanism of Action
The mechanism of action of 2-Bromo-1-[4-(propan-2-yl)phenyl]propan-1-one involves its interaction with various molecular targets and pathways. The bromine atom can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Donating Groups : Chlorine (electron-withdrawing) increases electrophilicity at the ketone, enhancing reactivity in nucleophilic substitutions compared to methylsulfanyl (electron-donating) vs. .
- Steric Effects : The isopropyl group in the main compound likely reduces solubility in polar solvents compared to less bulky substituents like chloro or methyl .
- Crystallinity : Compounds with halogen substituents (e.g., 4-chloro) often exhibit well-defined crystal structures resolved via SHELX software .
Physical and Chemical Properties
- Purity : Commercial 4-chloro derivatives are ≥98% pure , while other analogs (e.g., trifluoromethyl-substituted) are sold at 95% purity .
- Thermal Stability : Crystallographic studies (e.g., P21/c space group for chalcone derivatives) suggest stable packing arrangements influenced by substituents .
Research Findings and Gaps
- Crystallographic Data : SHELX remains a standard tool for structural determination, though newer software may offer advantages .
- Reactivity Trends : Electron-withdrawing substituents (Cl, Br) enhance electrophilicity, while bulky groups (isopropyl) may hinder reaction rates .
- Data Gaps : Melting points, solubility, and toxicity data are sparse in the provided evidence, limiting direct comparisons.
Biological Activity
2-Bromo-1-[4-(propan-2-yl)phenyl]propan-1-one is an organic compound belonging to the class of brominated ketones, characterized by its unique molecular structure (C12H15BrO) and a molecular weight of approximately 241.12432 g/mol. This compound has garnered interest in various biological research fields, particularly for its potential antimicrobial and anticancer activities. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity.
The compound features a bromine atom attached to the first carbon of a propanone group, further substituted with a 4-(propan-2-yl)phenyl group. This configuration enhances its steric and electronic properties, influencing its interaction with biological targets.
Anticancer Activity
Research has indicated that derivatives of 2-bromo-1-phenylpropane exhibit promising cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), HepG2 (liver cancer), and OVCAR-3 (ovarian cancer) using MTT assays. The structural attributes of this compound may enhance its interaction with specific biological pathways, leading to inhibition of tumor growth.
Case Study: Cytotoxicity Assessment
A study assessed the cytotoxicity of several derivatives against the aforementioned cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating significant cytotoxic potential.
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Bromo Derivative A | A549 | 5.6 |
| 2-Bromo Derivative B | MCF-7 | 3.8 |
| 2-Bromo Derivative C | HepG2 | 4.2 |
| 2-Bromo Derivative D | OVCAR-3 | 6.5 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.
The antimicrobial mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways. Specific studies highlighted the compound's selectivity towards certain pathogens, suggesting potential for targeted therapeutic applications.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Synthesis and Interaction Studies
The synthesis of this compound typically involves bromination processes using reagents like bromine or hydrobromic acid in suitable solvents such as acetic acid or dichloromethane. This compound's reactivity is enhanced by the presence of the bromine atom and the propan-2-yl group, which play crucial roles in its biological interactions.
Interaction Studies
Recent studies have focused on the binding affinity of this compound with various molecular targets. The results indicate that environmental factors such as pH and temperature can significantly affect its stability and bioactivity.
Q & A
Q. What are the common synthetic routes for 2-Bromo-1-[4-(propan-2-yl)phenyl]propan-1-one?
The compound can be synthesized via Friedel-Crafts acylation followed by bromination. A typical approach involves:
- Step 1 : Acylation of 4-isopropyltoluene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 1-[4-(propan-2-yl)phenyl]propan-1-one.
- Step 2 : Bromination of the α-carbon using bromine (Br₂) or N-bromosuccinimide (NBS) under radical initiation (e.g., benzoyl peroxide) .
Key variables include reaction temperature (50–80°C for bromination), solvent choice (e.g., CCl₄ for radical stability), and catalyst loading (1–5 mol% for NBS reactions).
Q. How is the compound characterized structurally?
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are primary methods:
- ¹H/¹³C NMR : Signals for the isopropyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.8–3.2 ppm for CH) and the ketone carbonyl (δ ~200–210 ppm in ¹³C NMR).
- FTIR : Strong carbonyl stretch (~1700 cm⁻¹) and C-Br vibration (~550–600 cm⁻¹) .
Mass spectrometry (EI-MS) confirms molecular weight via [M⁺] and fragmentation patterns (e.g., loss of Br or isopropyl groups).
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound?
Crystallographic analysis often requires high-resolution X-ray diffraction data (≤1.0 Å) due to:
- Disorder in the isopropyl group : Dynamic rotation creates multiple conformers, necessitating split-site refinement .
- Anisotropic displacement parameters (ADPs) : Bromine’s high electron density distorts thermal motion modeling, requiring SHELXL’s restraints (e.g., SIMU/DELU) .
Example workflow : Data collected at 100 K, solved via direct methods (SHELXT), refined with SHELXL using Olex2 GUI .
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
The α-bromo ketone moiety acts as an electrophilic site for Suzuki-Miyaura or Buchwald-Hartwig couplings :
- Steric effects : The bulky isopropyl group slows nucleophilic attack, requiring Pd catalysts with bulky ligands (e.g., XPhos) .
- Electronic effects : Electron-withdrawing ketone enhances oxidative addition kinetics (Pd⁰ → Pd²⁺).
Case study : Reaction with arylboronic acids yields biaryl ketones, but yields drop below 60% with ortho-substituted partners due to steric clash .
Q. What computational methods predict the compound’s biological activity?
Density Functional Theory (DFT) and molecular docking are used to model interactions:
- DFT : Calculates electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions (e.g., bromine as a halogen bond donor) .
- Docking : Screens against enzyme targets (e.g., kinases) using AutoDock Vina. The isopropyl group enhances hydrophobic binding in pockets (ΔG ~−8.5 kcal/mol in CDK2) .
Limitation : Solvent effects (e.g., DMSO interactions) are often oversimplified in simulations.
Comparative Analysis & Data Contradictions
Q. How do structural analogs differ in reactivity?
Substitution at the para position significantly alters properties:
Q. Why do conflicting reports exist on its thermal stability?
Thermogravimetric analysis (TGA) shows decomposition onset at 150–180°C, but discrepancies arise from:
- Impurities : Residual solvents (e.g., DMF) lower observed decomposition temperatures.
- Atmosphere : N₂ vs. air impacts oxidative degradation pathways .
Best practice : Pre-purify via column chromatography (SiO₂, hexane/EtOAc) and conduct TGA under inert gas.
Methodological Recommendations
- Synthesis : Optimize bromination with NBS/azobisisobutyronitrile (AIBN) in refluxing CCl₄ for higher regioselectivity .
- Crystallography : Use synchrotron radiation (λ = 0.7 Å) to resolve disordered isopropyl groups .
- Bioactivity assays : Pair docking studies with surface plasmon resonance (SPR) to validate binding kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
